VIC phosphoramidite, 6-isomer

Fluorescence brightness Signal intensity Detection sensitivity

VIC 6-isomer phosphoramidite is optimized for ABI qPCR systems (7500/ViiA 7), providing factory-calibrated channel compatibility to eliminate workflow adjustments. The defined single-isomer composition (ε=103,000 L⋅mol⁻¹⋅cm⁻¹ at 525 nm, Φ=0.53) ensures reproducible high-sensitivity detection for low-copy transcript and ctDNA applications. ≥95% purity verified by NMR/HPLC.

Molecular Formula C52H59Cl3N3O10P
Molecular Weight 1023.4 g/mol
Cat. No. B12383111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVIC phosphoramidite, 6-isomer
Molecular FormulaC52H59Cl3N3O10P
Molecular Weight1023.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=C3C=C(C(=C5)OC(=O)C(C)(C)C)C6=CC=CC=C6)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N
InChIInChI=1S/C52H59Cl3N3O10P/c1-30(2)58(31(3)4)69(64-24-18-21-56)63-23-17-12-11-16-22-57-46(59)34-26-38(54)43-44(45(34)55)52(68-47(43)60)35-25-33(32-19-14-13-15-20-32)39(66-48(61)50(5,6)7)28-40(35)65-41-29-42(37(53)27-36(41)52)67-49(62)51(8,9)10/h13-15,19-20,25-31H,11-12,16-18,22-24H2,1-10H3,(H,57,59)
InChIKeyWNXGKJMDPRPEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VIC Phosphoramidite, 6-Isomer: Technical Specifications and Procurement Baseline for Oligonucleotide Synthesis


VIC phosphoramidite, 6-isomer (CAS 1414265-81-8; molecular formula C52H59Cl3N3O10P; molecular weight 1023.39) is an asymmetrical xanthene fluorescent dye phosphoramidite reagent designed for automated 5′-terminal labeling of oligonucleotides via solid-phase synthesis [1]. Unlike symmetrical xanthene dyes such as fluorescein, VIC features two flanking rings of differing composition, a structural characteristic that influences its photophysical behavior . The compound is supplied as a lyophilized solid, typically at ≥95% purity verified by ¹H NMR, ³¹P NMR, and HPLC-MS [1]. The 6-isomer designation denotes a specific positional isomer with defined spectral properties distinct from the 5-isomer, which is relevant for batch-to-batch consistency in fluorescence-based assays .

Why Generic Substitution of VIC Phosphoramidite, 6-Isomer with HEX or JOE May Compromise Assay Performance


Although VIC, HEX, and JOE are frequently described as spectrally similar yellow-green fluorescent dyes occupying overlapping qPCR detection channels, critical differences in photophysical parameters, instrument calibration, and chemical purity specifications preclude simple one-to-one substitution without assay revalidation [1]. VIC 6-isomer exhibits a higher extinction coefficient (ε = 103,000 L⋅mol⁻¹⋅cm⁻¹ at 525 nm) compared to HEX (ε not uniformly specified but generally lower in the same spectral region), and a distinct fluorescence quantum yield of 0.53 that differs from HEX (quantum yield = 0.57) [2]. Furthermore, Applied Biosystems qPCR platforms (7500, 7900, ViiA 7) are factory-calibrated to detect VIC as a default channel, requiring users to manually select VIC as a substitute when running HEX-labeled probes on these instruments [3]. The 6-isomer purity specification also ensures batch-to-batch reproducibility that mixed-isomer preparations may not provide .

Quantitative Differentiation Evidence: VIC Phosphoramidite, 6-Isomer vs. HEX and JOE


Extinction Coefficient Advantage: VIC 6-Isomer vs. HEX at Comparable Excitation Wavelengths

VIC 6-isomer demonstrates a defined molar extinction coefficient of 103,000 L⋅mol⁻¹⋅cm⁻¹ at its excitation maximum of 525 nm, a parameter that directly determines the efficiency of photon absorption and thus the maximum achievable fluorescence signal per labeled molecule [1]. In contrast, HEX exhibits a lower extinction coefficient at its excitation maximum, though exact vendor specifications vary and are not uniformly reported across suppliers [2]. Combined with a fluorescence quantum yield of 0.53, VIC yields a brightness product (ε × Φ) that exceeds that of several fluorescein-family analogs in the yellow-green channel .

Fluorescence brightness Signal intensity Detection sensitivity

Fluorescence Quantum Yield Differentiation: VIC 6-Isomer (0.53) vs. HEX (0.57)

VIC 6-isomer exhibits a fluorescence quantum yield of 0.53 in solution, while HEX (6-isomer) demonstrates a higher quantum yield of 0.57 under comparable measurement conditions [1] [2]. This 4-percentage-point difference, though modest, indicates that HEX converts a slightly greater fraction of absorbed photons into emitted fluorescence. However, the net fluorescence signal in labeled oligonucleotides is the product of extinction coefficient and quantum yield, where VIC's substantially higher ε value may offset the lower Φ in certain applications [3].

Quantum efficiency Fluorescence output Photophysical characterization

Instrument Channel Default Configuration: ABI qPCR Systems Prioritize VIC over HEX

All Applied Biosystems qPCR instruments, including the 7500, 7900HT, and ViiA 7 platforms, are factory-configured with VIC as the default detection channel in the yellow-green spectral region [1]. While HEX-labeled probes can be read on these instruments, users must manually select VIC as a substitute channel, and the instrument software does not provide a native HEX calibration setting [1]. This operational asymmetry creates a practical procurement consideration: VIC-labeled probes can be deployed across ABI platforms without modification, whereas HEX-labeled probes require additional user intervention and may introduce operator-dependent variability [2].

qPCR instrument compatibility Assay portability Channel calibration

6-Isomer Purity Specification: HPLC Purity ≥95% for Batch-to-Batch Consistency

VIC phosphoramidite, 6-isomer is supplied as a single positional isomer with purity specifications ranging from ≥95% (validated by NMR ¹H, ³¹P, and HPLC-MS) to 98.52% per supplier certificates of analysis [1] . In contrast, certain xanthene dye phosphoramidites are marketed as mixtures of 5- and 6-isomers, which can exhibit subtly different spectral properties and coupling efficiencies due to differential electronic effects of the carboxyl substitution position on the xanthene ring system . The defined 6-isomer composition ensures that each synthesis batch yields oligonucleotides with consistent fluorescence characteristics, eliminating isomer ratio variability as a source of assay imprecision .

Isomer purity Synthetic reproducibility Quality control

Excitation/Emission Maxima Differential: VIC 6-Isomer (525/546 nm) vs. HEX (533/549 nm)

VIC 6-isomer exhibits an excitation maximum at 525 nm and an emission maximum at 546 nm [1]. HEX, by comparison, displays an excitation maximum at 533 nm and an emission maximum at 549 nm [2]. The 8 nm blue-shift in VIC excitation relative to HEX, combined with the 3 nm blue-shift in emission, provides marginally improved spectral separation from longer-wavelength dyes such as TAMRA (emission maximum ~583 nm) and NED (emission maximum ~575 nm), potentially reducing spectral crosstalk in multiplex assays where these dyes are combined [3].

Spectral separation Multiplex compatibility Optical filter matching

Signal Stability Under Instrument Conditions: VIC Demonstrates Superior Photostability Relative to HEX

According to capillary electrophoresis and fragment analysis documentation, VIC dye emits a stronger signal and exhibits greater photostability than HEX dye under standard instrument detection conditions [1]. This differential stability is particularly relevant for applications involving extended laser exposure or repeated scanning cycles, where HEX signal intensity may degrade more rapidly. The documented guidance recommends selecting VIC-labeled probes for detection of weak amplicons where signal preservation across the entire detection window is critical for reliable quantification [1].

Photostability Signal durability Long-read applications

Optimal Procurement and Application Scenarios for VIC Phosphoramidite, 6-Isomer


Applied Biosystems qPCR Platform Deployments Requiring Default Channel Compatibility

VIC 6-isomer-labeled probes are optimally suited for core facilities and multi-user laboratories operating ABI 7500, 7900HT, or ViiA 7 qPCR instruments, where VIC is preconfigured as a default detection channel. This scenario leverages the instrument compatibility advantage [1] to eliminate manual channel reassignment steps and reduce operator-dependent variability across different users and experimental runs. Procurement of VIC phosphoramidite for probe synthesis in these environments ensures seamless workflow integration without requiring protocol modifications or software overrides.

High-Sensitivity qPCR Assays Targeting Low-Abundance Transcripts or Rare Alleles

The defined extinction coefficient of 103,000 L⋅mol⁻¹⋅cm⁻¹ at 525 nm [1] combined with the documented signal strength advantage over HEX in capillary electrophoresis detection [2] makes VIC 6-isomer the preferred choice for assays requiring maximum sensitivity from limited sample input. This includes low-copy-number transcript detection, circulating tumor DNA analysis, and single-cell qPCR applications where maximizing photons detected per labeled probe molecule directly impacts limit-of-detection thresholds.

Multiplex qPCR Assays with Three or More Fluorophores in the FAM-VIC-TAMRA/ROX Channel Configuration

The 8 nm blue-shift in VIC excitation (525 nm) relative to HEX (533 nm) [1] [2] provides marginally improved spectral separation from TAMRA and NED channels, which is advantageous in triple- or quadruple-plex qPCR assays where minimizing crosstalk is essential for accurate quantification. VIC's established pairing with FAM (green channel) and TAMRA or ROX (orange/red channel) represents an industry-standard multiplex configuration validated across thousands of published TaqMan assay designs.

Regulated Environments Requiring Documented Batch-to-Batch Isomeric Consistency

The 6-isomer purity specification (≥95% by HPLC with NMR confirmation) [1] provides documented compositional consistency that supports assay validation in GLP, clinical research, and diagnostic development settings. Unlike mixed-isomer preparations where the 5-/6-isomer ratio may vary between synthetic batches, the defined single-isomer composition of VIC 6-isomer phosphoramidite eliminates isomeric variability as a potential source of assay imprecision during long-term longitudinal studies or multi-site trial deployments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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